N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-Hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 2-hydroxy-3-phenylpropyl chain. This structure confers unique physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and lipophilicity (from the phenyl group), which may influence its bioavailability and target interactions.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-12(19-16-15-9)13(18)14-8-11(17)7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQCGONCFYLCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of 1,2,3-thiadiazole derivatives. This class is known for its diverse biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 277.34 g/mol. The compound features a thiadiazole core which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 277.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis typically involves the reaction of 2-hydroxy-3-phenylpropylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under controlled conditions using coupling agents and catalysts. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the final product.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi:
- Bacterial Activity : Studies indicate that compounds with thiadiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Antifungal properties have been noted against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
Antitumor Activity
Preliminary studies suggest that this compound may inhibit certain enzymes involved in critical cellular pathways. This inhibition could potentially block pathways associated with tumor growth, making it a candidate for further investigation in cancer therapy.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. Initial findings suggest that it may inhibit enzymes by binding to their active sites, affecting pathways such as the MAP kinase pathway involved in cell signaling and regulation .
Case Studies and Research Findings
Several studies have documented the biological activities of thiadiazole derivatives:
- Antimicrobial Studies : A study highlighted that certain thiadiazole derivatives exhibited inhibition rates between 45% and 61% against nystatin-induced edema in animal models .
- Cytotoxicity Assays : Research on related compounds demonstrated cytotoxic effects on various cancer cell lines, indicating potential antitumor applications .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles have shown that modifications on the phenyl ring can significantly enhance biological activity. For example, halogen substitutions were found to improve antibacterial efficacy against Gram-positive bacteria .
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the 1,2,3-thiadiazole class of molecules, which are known for a variety of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. The compound has potential therapeutic applications and has garnered interest because of its unique structural features.
Molecular Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 277.34 g/mol . Key chemical properties include its stability and solubility profile, making it suitable for applications in medicinal chemistry and materials science.
Synthesis
this compound is produced through the reaction of 2-hydroxy-3-phenylpropylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The synthesis requires controlled conditions, utilizing coupling agents and catalysts to facilitate the reaction, as well as careful temperature control. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress to ensure the purity and yield of the final product.
Potential Scientific Applications
this compound has several potential scientific applications:
- Medicinal Chemistry Due to its diverse biological activities, this compound is used in the synthesis of new drugs.
- Materials Science It is used in the development of new materials with specific properties.
- Biochemical Research The compound is used as a research tool to study biological processes.
Mechanism of Action
The mechanism of action for this compound involves interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, which could block critical pathways such as the MAP kinase pathway involved in cell signaling and regulation.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide moiety is synthesized via coupling reactions between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and the amine group of 2-hydroxy-3-phenylpropylamine. Common reagents include:
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF (Dimethylformamide) .
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EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-Dimethylaminopyridine) .
Example Reaction:
Yield Optimization:
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIEA | DMF | 25°C | 78 |
| EDCI/DMAP | DCM | 0°C → 25°C | 65 |
DIEA = N,N-Diisopropylethylamine; DCM = Dichloromethane .
Thiadiazole Ring
The 1,2,3-thiadiazole core participates in electrophilic substitution and ring-opening reactions:
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Electrophilic Substitution : Limited due to electron-withdrawing effects of the thiadiazole ring.
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Ring-Opening : Occurs under strong reducing conditions (e.g., LiAlH) to form thiol intermediates.
Hydroxy Group
The secondary alcohol (-OH) undergoes:
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Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form acetylated derivatives.
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Oxidation : Converts to a ketone using Jones reagent (CrO/HSO) .
Reaction Conditions:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Esterification | AcCl, Pyridine | Acetylated derivative | 82 |
| Oxidation | CrO, HSO | Ketone derivative | 68 |
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under extreme pH or UV exposure:
Hydrolysis
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Acidic Hydrolysis (HCl, 6M): Cleaves the amide bond to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 2-hydroxy-3-phenylpropylamine.
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Basic Hydrolysis (NaOH, 2M): Forms sodium carboxylate and amine fragments.
Degradation Kinetics (pH 7.4, 37°C):
| Condition | Half-Life (h) |
|---|---|
| Neutral | 120 |
| Acidic (pH 2) | 24 |
| Basic (pH 12) | 8 |
Biological Activity and Reactivity
While not the primary focus, reactivity correlates with biological effects:
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Antifungal Activity : The thiadiazole-carboxamide scaffold inhibits fungal growth via interference with ergosterol biosynthesis .
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Metabolic Reactions : Hepatic cytochrome P450 enzymes oxidize the hydroxy group to ketones, enhancing solubility for renal excretion .
Comparative Reactivity with Analogues
Key Research Findings
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Synthetic Efficiency : HATU-mediated coupling achieves higher yields (78%) compared to EDCI (65%) .
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Degradation Pathways : Acidic conditions accelerate amide bond cleavage, suggesting stability considerations for formulation.
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Functionalization Potential : The hydroxy group enables derivatization (e.g., prodrug synthesis via esterification) .
Comparison with Similar Compounds
Tiadinil (N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
Structural Differences :
- Substituent : Tiadinil has a 3-chloro-4-methylphenyl group instead of the 2-hydroxy-3-phenylpropyl chain.
- Key Features : The chloro and methyl groups introduce electron-withdrawing and steric effects.
Functional Comparison :
- Activity : Tiadinil is a commercial plant activator that induces systemic acquired resistance (SAR) in crops like tomatoes. It protects against Pseudomonas syringae pv. tomato (Pst) under salt stress, even in SA-deficient NahG plants, suggesting a mechanism independent of salicylic acid (SA) pathways .
- Mechanism: Unlike the target compound, Tiadinil elevates abscisic acid (ABA) levels in roots and shoots, which may modulate stress responses.
Implications : The chloro and methyl substituents in Tiadinil likely enhance its stability and receptor binding, making it more effective in stress-prone environments compared to the hydroxyl-containing target compound.
| Parameter | Target Compound | Tiadinil |
|---|---|---|
| Substituent | 2-Hydroxy-3-phenylpropyl | 3-Chloro-4-methylphenyl |
| Key Functional Groups | Hydroxyl, phenyl | Chloro, methyl |
| Primary Application | Unknown (potential plant defense) | Plant activator (bacterial resistance) |
| Hormonal Modulation | Not reported | Increases ABA levels |
| Pathogen Specificity | Not reported | Effective against Pst, not Phytophthora |
N-(3-(Furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Structural Differences :
- Substituent : Replaces the phenyl group with a furan-2-yl ring.
Functional Comparison :
- Hypothetical Implications : The furan moiety might alter solubility or target selectivity compared to the phenylpropyl group in the target compound, possibly directing it toward different biological pathways.
BTP2 (N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
Structural Differences :
- Substituent : Features a bis(trifluoromethyl)pyrazole-phenyl group.
Functional Comparison :
- Activity : BTP2 is a potent inhibitor of store-operated calcium (SOC) channels, demonstrating the versatility of the thiadiazole-carboxamide scaffold in therapeutic contexts .
- Mechanism : The trifluoromethyl groups enhance metabolic stability and membrane permeability, critical for its role in calcium signaling modulation.
Implications : The target compound’s hydroxyl and phenylpropyl groups may limit its utility in calcium channel inhibition compared to BTP2’s optimized substituents.
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Structural Differences :
- Substituent : Includes a 4-methoxybenzyl-pyrazole group.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
The synthesis of thiadiazole carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, in analogous compounds like N-(3-Benzyl-5-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (7p), the thiadiazole core is functionalized via a carboxamide linkage using POCl3-mediated activation followed by coupling with the amine component under reflux conditions . Yield optimization (44–61% for similar compounds) requires careful control of stoichiometry, reaction time, and purification via recrystallization or chromatography. For the target compound, introducing the 2-hydroxy-3-phenylpropyl moiety may require protecting group strategies to prevent side reactions during coupling.
Q. How can researchers validate the purity and structural integrity of this compound?
Characterization should include:
- 1H/13C NMR : To confirm substituent positions and coupling constants (e.g., δ 7.2–7.4 ppm for aromatic protons in phenylpropyl groups) .
- HRMS (ESI) : To verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- HPLC : Purity assessment (≥97% for analytical standards) using reverse-phase columns and UV detection at 254 nm .
- Melting Point Analysis : Consistency with literature values (e.g., 111–113°C for structurally related thiadiazole carboxamides) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Calcium Signaling Assays : Use fluorometric dyes (e.g., Fluo-4) to assess store-operated calcium entry (SOCE) inhibition, as seen with the analog BTP2 (YM-58483) in cardiac fibroblasts .
- Antifungal Activity : Disk diffusion or microdilution assays against plant pathogens (e.g., Fusarium spp.), referencing SAR inducer tiadinil (minimum inhibitory concentration [MIC] range: 10–50 µM) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines to establish IC50 values and therapeutic indices .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved across studies?
Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., chloro vs. hydroxy groups) drastically alter target affinity. For instance, tiadinil (3-chloro-4-methylphenyl) shows antifungal activity, while BTP2 (trifluoromethylpyrazole) inhibits SOCE .
- Assay Conditions : Differences in cell types (e.g., cardiac fibroblasts vs. smooth muscle cells) or ion channel expression profiles (e.g., TRPM4 vs. TRPC3/5) may explain conflicting results .
- Methodology : Validate findings using orthogonal assays (e.g., patch-clamp electrophysiology alongside fluorometric calcium imaging) .
Q. What strategies optimize target specificity in thiadiazole carboxamide derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the phenylpropyl and thiadiazole moieties. For example:
Q. How should pharmacokinetic studies be designed for this compound?
Key parameters include:
- Solubility : Evaluate in aqueous buffers (pH 1–7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response correlations .
- Metabolic Pathways : Identify major metabolites via LC-MS/MS after incubation with liver microsomes (human/rodent) .
- Half-Life Determination : Conduct in vivo studies in rodent models, monitoring plasma concentrations over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
